RyRs activator 1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

RyRs activator 1: is a potent activator of ryanodine receptors, which are intracellular calcium release channels located on the sarcoplasmic reticulum of muscle cells. These receptors play a crucial role in the regulation of calcium ion release during muscle contraction.

Vorbereitungsmethoden

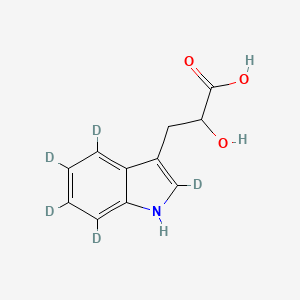

Synthetic Routes and Reaction Conditions: The synthesis of RyRs activator 1 involves the preparation of a polysubstituted phenyl containing a novel N-phenylpyrazole scaffold. The synthetic route typically includes the following steps:

Formation of the N-phenylpyrazole scaffold: This step involves the reaction of a substituted phenylhydrazine with an appropriate diketone under acidic conditions to form the pyrazole ring.

Substitution reactions: Various substituents are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.

Purification: The final product is purified using chromatographic techniques to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow chemistry techniques to enhance yield and efficiency. Additionally, industrial production would require stringent quality control measures to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: RyRs activator 1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the phenyl ring.

Substitution: Electrophilic aromatic substitution reactions are commonly used to introduce different substituents onto the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents are used under acidic or basic conditions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: RyRs activator 1 is used as a tool compound to study the structure and function of ryanodine receptors. It helps in understanding the mechanisms of calcium ion release and regulation in muscle cells .

Biology: In biological research, this compound is employed to investigate the role of ryanodine receptors in muscle physiology and pathology. It is used in studies related to muscle contraction, excitation-contraction coupling, and calcium signaling .

Medicine: this compound has potential therapeutic applications in treating diseases associated with dysfunctional calcium signaling, such as cardiac arrhythmias, muscle disorders, and neurodegenerative diseases. It is also being explored for its potential in developing new drugs targeting ryanodine receptors .

Industry: The compound’s larvicidal activity makes it a candidate for use in pest control, particularly in controlling insect larvae in agricultural settings .

Wirkmechanismus

RyRs activator 1 exerts its effects by binding to ryanodine receptors, specifically the type 1 ryanodine receptor (RyR1) in skeletal muscle and the type 2 ryanodine receptor (RyR2) in cardiac muscle. Upon binding, it induces a conformational change in the receptor, leading to the opening of the calcium release channel. This results in the rapid release of calcium ions from the sarcoplasmic reticulum into the cytoplasm, triggering muscle contraction. The compound’s ability to modulate calcium release makes it a valuable tool in studying calcium signaling pathways and developing therapeutic interventions .

Vergleich Mit ähnlichen Verbindungen

Ryanodine: A naturally occurring alkaloid that binds to ryanodine receptors and modulates calcium release.

Caffeine: A well-known stimulant that also acts as a ryanodine receptor activator, though with different binding properties and effects.

Dantrolene: A muscle relaxant that inhibits ryanodine receptors and is used to treat conditions like malignant hyperthermia.

Uniqueness: RyRs activator 1 is unique in its high potency and specificity for ryanodine receptors.

Eigenschaften

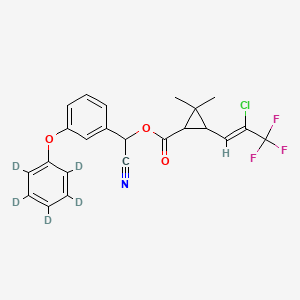

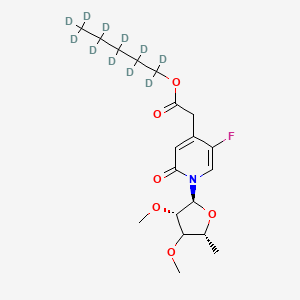

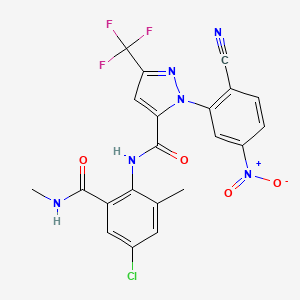

Molekularformel |

C21H14ClF3N6O4 |

|---|---|

Molekulargewicht |

506.8 g/mol |

IUPAC-Name |

N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-2-(2-cyano-5-nitrophenyl)-5-(trifluoromethyl)pyrazole-3-carboxamide |

InChI |

InChI=1S/C21H14ClF3N6O4/c1-10-5-12(22)6-14(19(32)27-2)18(10)28-20(33)16-8-17(21(23,24)25)29-30(16)15-7-13(31(34)35)4-3-11(15)9-26/h3-8H,1-2H3,(H,27,32)(H,28,33) |

InChI-Schlüssel |

ZPDBMMVRVVZZEE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC(=C3)[N+](=O)[O-])C#N)C(F)(F)F)C(=O)NC)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.